molecular formula C15H20N2OS B8614383 3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol

3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol

Cat. No. B8614383
M. Wt: 276.4 g/mol
InChI Key: MRHADSOJBVSLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol is a useful research compound. Its molecular formula is C15H20N2OS and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)propanol

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C15H20N2OS/c18-11-2-6-16-7-9-17(10-8-16)14-3-1-4-15-13(14)5-12-19-15/h1,3-5,12,18H,2,6-11H2

InChI Key

MRHADSOJBVSLJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (1.18 g, 24.8 mmol) was added to a solution of 5.26 g (16.5 mmol) of ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate in a tetrahydrofuran (THF) solution (55 ml) under ice cooling, and the mixture was stirred at room temperature for 4 hours. To the reaction solution, water (1.2 ml), 15% aqueous sodium hydroxide solution (1.2 ml), and water (3.6 ml) were added in this order and the mixture was stirred at room temperature. Insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:2→ethyl acetate) and concentrated to dryness under reduced pressure to obtain 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propan-1-ol (0.23 g) as white powder.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (1.18 g, 24.8 mmol) was added to a solution of 5.26 g (16.5 mmol) of ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate in tetrahydrofuran (55 ml) with cooling in an ice-bath, followed by stirring at room temperature for 4 hours. Water (1.2 ml), 15% sodium hydroxide aqueous solution (1.2 ml), and water (3.6 ml) were added to the reaction mixture in this order with stirring at room temperature. Insoluble matters were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:2→ethyl acetate), then concentrated and dried under reduced pressure to obtain 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propane-1-ol (0.23 g) as white powder.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two

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